

Exatecan vs. Deruxtecan ADCs: A Comparative Efficacy Guide

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Compound of Interest

Compound Name: *NH₂-Gly-PAB-Exatecan-D-glucuronic acid*

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The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with novel payloads and linker technologies continuously emerging to enhance therapeutic efficacy and safety. Among the most promising payloads are topoisomerase I inhibitors, particularly derivatives of the camptothecin family. This guide provides an objective comparison of the efficacy of two prominent topoisomerase I inhibitor payloads: exatecan and its derivative, deruxtecan (DXd), based on available preclinical and clinical data.

At a Glance: Key Differences and Efficacy Summary

Exatecan and deruxtecan are potent cytotoxic agents that induce tumor cell death by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair. Deruxtecan is a derivative of exatecan, and both are utilized in ADCs to target and eliminate cancer cells. While deruxtecan-based ADCs are more clinically advanced with several approved therapies, exatecan-based ADCs are emerging as a promising new class of therapeutics. This guide will delve into the available efficacy data for ADCs employing these two payloads.

Quantitative Efficacy Data

The following tables summarize the clinical efficacy of prominent exatecan and deruxtecan ADCs across various cancer indications. It is important to note that direct head-to-head clinical trials are limited, and the developmental stages of these ADCs vary significantly.

Exatecan ADC Efficacy Data

Exatecan-based ADCs are currently in earlier stages of clinical development. The following data is from publicly available clinical trial results.

ADC Name (Target)	Cancer Type	Trial Name/Phase	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Precentabart tocentecan (M9140) (CEACAM5)	Metastatic Colorectal Cancer (mCRC)	PROCEADE CRC-01 / Phase 1	13.8% (confirmed)	6.7 months	Not Reported
STRO-004 (Tissue Factor)	Advanced Solid Tumors	Phase 1	Initial data expected mid-2026	Initial data expected mid-2026	Initial data expected mid-2026

Deruxtecan (DXd) ADC Efficacy Data

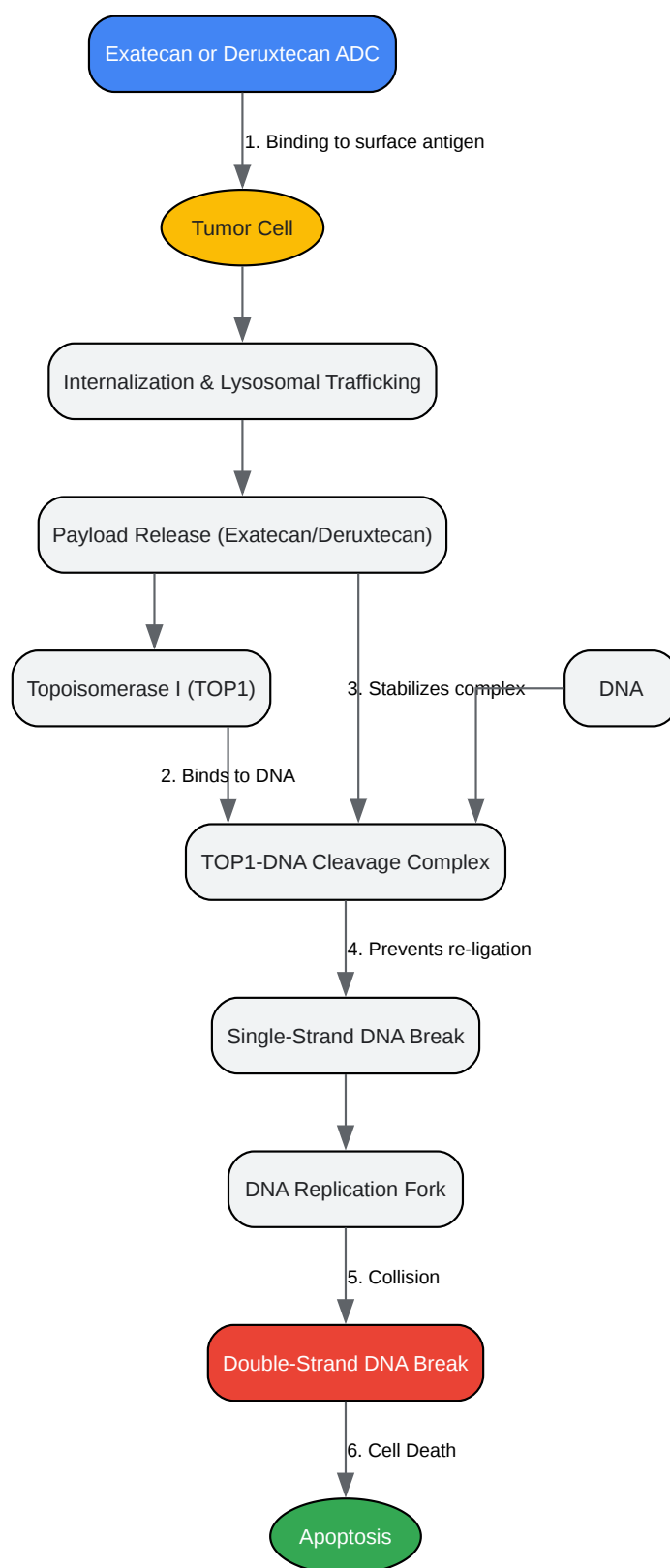
Deruxtecan-based ADCs have demonstrated significant efficacy in numerous clinical trials, leading to regulatory approvals for several agents.

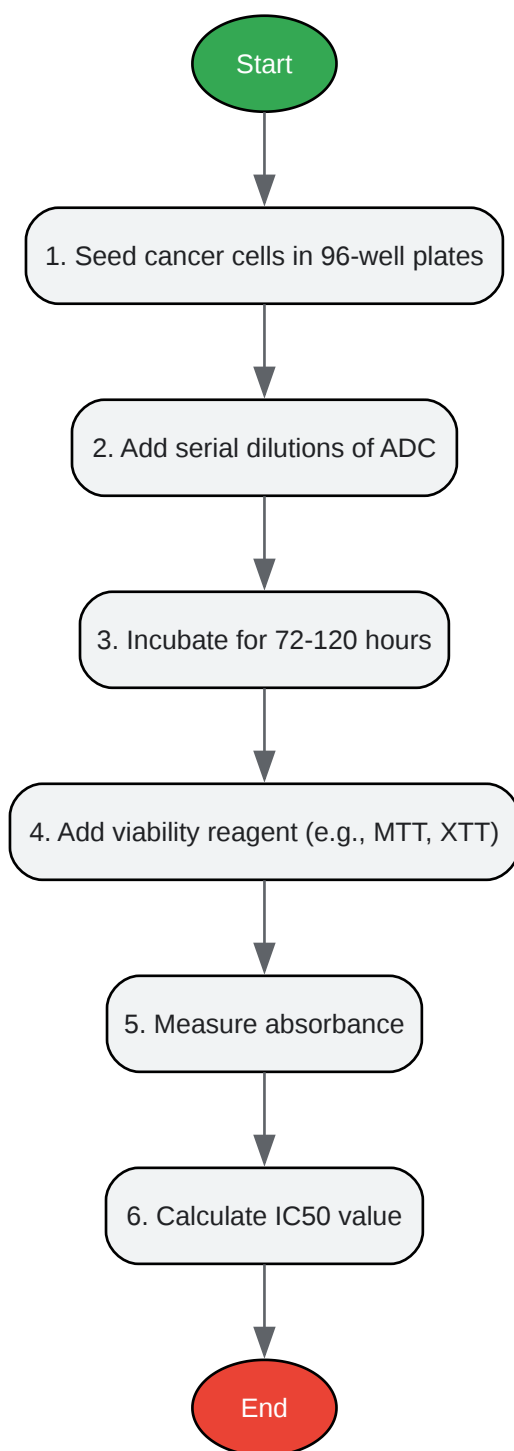
ADC Name (Target)	Cancer Type	Trial Name/Phase	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Trastuzumab deruxtecan (T-DXd) (HER2)	HER2+ Metastatic Breast Cancer	DESTINY-Breast03 / Phase 3	79.7%	Not Reached	Not Reached
HER2-Low Metastatic Breast Cancer	DESTINY-Breast04 / Phase 3	52.6%	10.1 months	23.9 months	
HER2-Mutant Metastatic NSCLC	DESTINY-Lung02 / Phase 2	49.0%	8.7 months	17.8 months	
HER2+ Metastatic Gastric Cancer	DESTINY-Gastric01 / Phase 2	51%	5.6 months	12.5 months	
HER2-Expressing Solid Tumors	DESTINY-PanTumor02 / Phase 2	37.1%	6.9 months	13.4 months	
Datopotamab deruxtecan (Dato-DXd) (TROP2)	HR+/HER2- Metastatic Breast Cancer	TROPION-Breast01 / Phase 3	36.4%	6.9 months	Not Statistically Significant
Metastatic Triple-Negative Breast Cancer (TNBC)	TROPION-Breast02 / Phase 3	Statistically significant improvement	Statistically significant improvement	Statistically significant improvement	

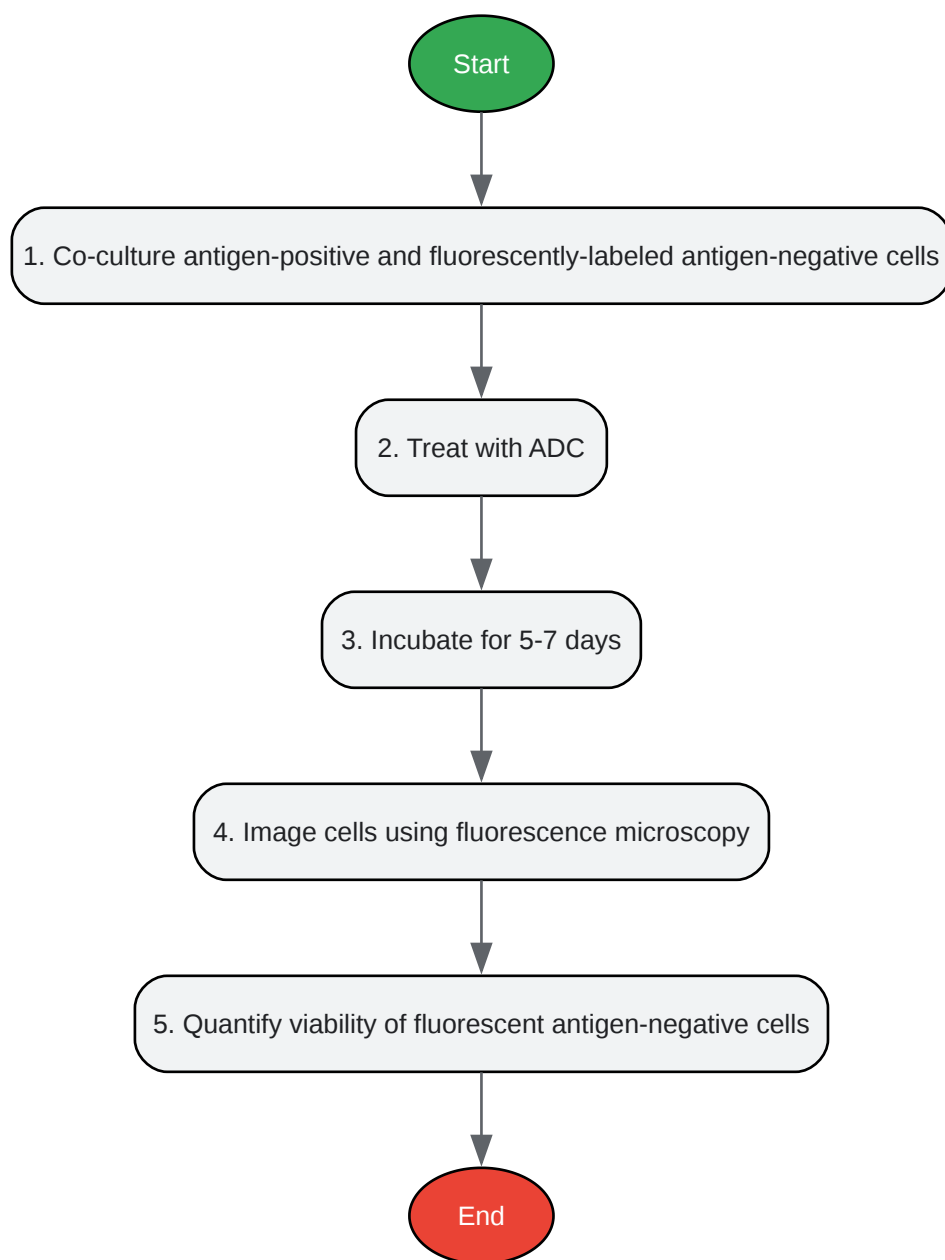
Advanced/Metastatic NSCLC	TROPION-Lung01 / Phase 3	26.4%	4.4 months	12.9 months	
Patritumab deruxtecan (HER3-DXd) (HER3)	EGFR-mutated NSCLC	HERTHENA-Lung01 / Phase 2	29.8%	5.5 months	11.9 months
EGFR-mutated NSCLC	HERTHENA-Lung02 / Phase 3	35.2%	5.8 months	16.0 months	

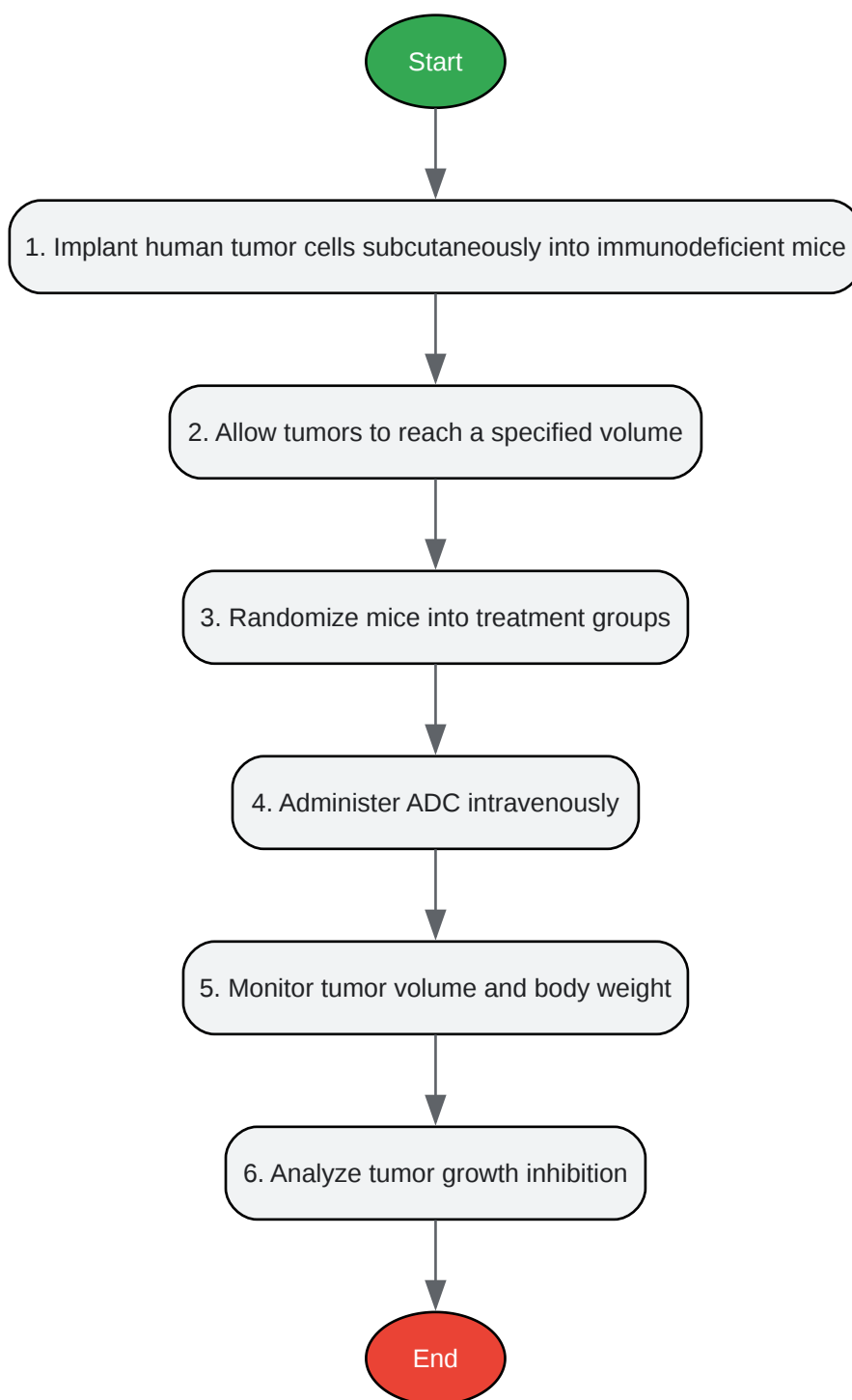
Mechanism of Action and Signaling Pathways

Both exatecan and deruxtecan function by inhibiting topoisomerase I. This inhibition leads to the accumulation of single-strand DNA breaks, which are subsequently converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.









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